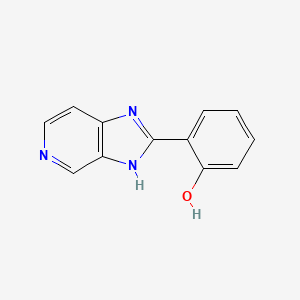

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3H-imidazo[4,5-c]pyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKHVURBSANKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24192-88-9 | |

| Record name | Phenol, o-1H-imidazo(4,5-c)pyridin-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for O 1h Imidazo 4,5 C Pyridin 2 Ylphenol and Analogues

Conventional Cyclocondensation Approaches

Traditional methods for constructing the imidazo[4,5-c]pyridine ring system typically involve the cyclocondensation of 3,4-diaminopyridine (B372788) with a suitable one-carbon electrophile. These methods are foundational and widely used, though they can sometimes require harsh reaction conditions.

Reaction of 3,4-Diaminopyridine with Aldehyde Derivatives

A common and direct method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines is the condensation of 3,4-diaminopyridine with various aldehyde derivatives. acs.orgjscimedcentral.comnih.gov In this reaction, the diamine reacts with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final imidazole (B134444) ring. To synthesize the target compound, o-1H-imidazo(4,5-c)pyridin-2-ylphenol, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is used as the aldehyde precursor.

The reaction is often carried out in a suitable solvent and may require an oxidizing agent to facilitate the dehydrogenation of the dihydro-imidazo[4,5-c]pyridine intermediate. A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic, can be used, making this a versatile method for generating a library of analogues. bio-conferences.org For instance, reacting 3,4-diaminopyridine with Na₂S₂O₅ adducts of corresponding benzaldehydes has been shown to produce 5H-imidazo[4,5-c]pyridine analogues. nih.gov However, a major drawback of many of these reported methods is the necessity of a two-step process: isolation of the Schiff base followed by a separate dehydrogenative cyclization step. jscimedcentral.com

| Aldehyde Derivative | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | Na₂S₂O₅ adduct, solvent | Varies | nih.gov |

| Aromatic Aldehydes | Oxidizing agent (e.g., air, nitrobenzene) | Moderate to Good | jscimedcentral.com |

Utilization of Carboxylic Acid Derivatives as Precursors

The Phillips condensation reaction is a classical method for the synthesis of benzimidazoles that can be adapted for imidazo[4,5-c]pyridines. adichemistry.com This approach involves the reaction of 3,4-diaminopyridine with a carboxylic acid or its derivative (such as an ester, acid chloride, or orthoester) under acidic conditions and often at elevated temperatures. nih.govsemanticscholar.org For the synthesis of this compound, salicylic (B10762653) acid or one of its activated forms would be the required precursor.

The reaction typically proceeds by initial acylation of one of the amino groups of the diaminopyridine, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com Polyphosphoric acid (PPA) is a commonly used dehydrating agent and solvent for this reaction, driving the equilibrium towards the cyclized product. nih.govsemanticscholar.org While effective, this method often requires high temperatures (above 150°C) and can be limited by the stability of the starting materials and products under these harsh conditions. jscimedcentral.com

| Carboxylic Acid Derivative | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Various Carboxylic Acids | Polyphosphoric Acid (PPA), elevated temperature | ~75% | nih.govsemanticscholar.org |

| Formic Acid | Reflux, 6 h | Good | mdpi.com |

| Phenylacetic Acid | 90-100°C, 16 h, nitrogen atmosphere | Not specified | researchgate.net |

Catalytic Synthesis Routes

To overcome the limitations of conventional methods, such as harsh conditions and long reaction times, catalytic routes have been developed. These methods offer improved efficiency, milder conditions, and often higher yields.

Metal-Catalyzed Reactions (e.g., Zinc Triflate, Manganese(III) Acetate)

Metal catalysts have proven highly effective in promoting the synthesis of imidazo[4,5-c]pyridines. Zinc triflate (Zn(OTf)₂) is a noteworthy Lewis acid catalyst for the one-pot reaction between 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.com This method provides a simple and efficient pathway to 2-substituted-1H-imidazo[4,5-c]pyridines in good yields. The reaction is typically performed in refluxing methanol (B129727), offering a significant improvement over traditional methods that require high temperatures and toxic reagents like POCl₃ or polyphosphoric acid. jscimedcentral.com

Manganese(III) acetate (B1210297) is another important metal salt used in organic synthesis, primarily as an oxidizing agent in radical reactions. It has been employed in the synthesis of various oxygen and nitrogen heterocycles. While direct application to this compound is not extensively detailed, its utility in similar cyclizations suggests its potential. For example, it has been used to mediate the one-pot synthesis of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives from 2-hydroxy aromatic aldehydes and phenazine-2,3-diamines at room temperature, achieving high yields. This indicates its potential utility in the oxidative cyclization step for the synthesis of the target compound.

| Catalyst | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zinc Triflate (30 mol%) | 3,4-Diaminopyridine, Substituted Aldehyde | Methanol, Reflux, 12h | Good | jscimedcentral.com |

| Ytterbium Triflate | 3,4-Diaminopyridine, Triethyl Orthoformate | Not specified | 32-99% | nih.govmdpi.com |

Green Chemistry Approaches and Environmentally Benign Conditions

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For the synthesis of imidazo[4,5-c]pyridines, green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. semanticscholar.orgnih.govnih.govacs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating. acs.org For example, the condensation of 3,4-diaminopyridine with carboxylic acids in the presence of PPA can be significantly accelerated using microwaves. semanticscholar.org

The use of green solvents, such as water or ethanol, or even solvent-free conditions, further enhances the environmental profile of these syntheses. bio-conferences.orgrsc.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, are inherently greener as they reduce solvent usage and waste generation. rsc.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org The zinc triflate-catalyzed synthesis mentioned earlier is an example of a one-pot procedure that avoids harsh reagents, contributing to a greener methodology. jscimedcentral.com

Advanced Synthetic Strategies

Beyond conventional and simple catalytic methods, advanced strategies offer greater control and efficiency for the synthesis of complex imidazo[4,5-c]pyridine derivatives. These include solid-phase synthesis, multi-component reactions, and flow chemistry.

Solid-Phase Synthesis: This technique allows for the efficient production of libraries of compounds by attaching a starting material to a solid support (resin) and carrying out sequential reactions. acs.orgnih.govacs.org An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine. acs.orgnih.gov The process involves reacting a polymer-supported amine with the nitropyridine, followed by substitution of the second chlorine, reduction of the nitro group, and finally, imidazole ring closure with an aldehyde. This strategy is highly amenable to automation and the creation of diverse molecular libraries for drug discovery. acs.orgnih.govresearchgate.net

Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials. bio-conferences.orgmdpi.commdpi.com These reactions are highly atom-economical and efficient. The Groebke–Blackburn–Bienaymé reaction, a well-known MCR, can be used to synthesize imidazo[1,2-a]pyridines and could be adapted for the [4,5-c] isomers. mdpi.com Such strategies allow for the rapid assembly of complex molecular scaffolds from simple precursors.

Flow Chemistry: Continuous flow synthesis involves performing reactions in a continuously flowing stream within a microreactor. This technology offers precise control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. While specific applications to this compound are still emerging, the successful continuous flow synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids demonstrates the potential of this advanced strategy for producing imidazopyridine derivatives with high efficiency and reproducibility. acs.org

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their efficiency, reduced waste, and shorter reaction times. For the imidazo[4,5-c]pyridine system, several such procedures have been developed. A notable method involves the ytterbium triflate-catalyzed condensation of 3,4-diaminopyridine with triethyl orthoformate. nih.govmdpi.com This approach demonstrates high compatibility with various functional groups, providing the desired products in yields ranging from 32% to as high as 99% under optimized conditions. nih.govmdpi.com

Another effective one-pot approach is the reaction of 3,4-diaminopyridine with sodium metabisulfite (B1197395) (Na₂S₂O₅) adducts of corresponding benzaldehydes. nih.govdocumentsdelivered.com This method provides a direct route to 2-aryl-substituted 5H-imidazo[4,5-c]pyridines. nih.gov

| Method | Reactants | Catalyst/Reagent | Yield | Reference |

| Catalytic Condensation | 3,4-Diaminopyridine, Triethyl orthoformate | Ytterbium triflate | 32-99% | nih.govmdpi.com |

| Aldehyde Adduct Condensation | 3,4-Diaminopyridine, Benzaldehyde-Na₂S₂O₅ adduct | Na₂S₂O₅ | Moderate to Good | nih.govdocumentsdelivered.com |

Mechanochemical Synthesis Protocols

While mechanochemical methods, such as ball-milling, are gaining prominence as a green chemistry tool for synthesizing heterocyclic compounds, specific protocols for the direct mechanochemical synthesis of the this compound scaffold are not extensively documented in the surveyed literature. However, this energy-efficient and often solvent-free approach has been successfully applied to other isomers, such as imidazo[1,2-a]pyridines, suggesting its potential applicability to the [4,5-c] system in future research. organic-chemistry.org

Oxidative Cyclization Mechanisms

Oxidative cyclization is a common and effective strategy for forming the imidazo[4,5-c]pyridine ring system. This reaction typically involves the condensation of a 4,5-diaminopyridine derivative with an aryl aldehyde. nih.gov The initial reaction forms an intermediate Schiff base, which then undergoes intramolecular cyclization followed by an oxidation step to yield the final aromatic imidazopyridine structure. Air is often a sufficient oxidant for this transformation. mdpi.com

The synthesis of this compound itself is a direct application of this mechanism, where 3,4-diaminopyridine is reacted with 2-hydroxybenzaldehyde.

| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |

| 4,5-Diaminopyridines | Aryl Aldehydes | Condensation followed by oxidative cyclization | 2-Aryl-Imidazo[4,5-c]pyridines | nih.gov |

| 3,4-Diaminopyridine | 2-Hydroxybenzaldehyde | Oxidative Cyclization | This compound | nih.gov |

Regioselective Synthesis of Imidazo[4,5-c]pyridine Isomers

The regioselectivity of the synthesis is critical in producing the correct imidazo[4,5-c]pyridine isomer, as opposed to the related imidazo[4,5-b]pyridine. The outcome is determined by the starting diamine precursor.

Imidazo[4,5-c]pyridines are synthesized from 3,4-diaminopyridine . nih.gov

Imidazo[4,5-b]pyridines are synthesized from 2,3-diaminopyridine . nih.gov

This fundamental choice of reactant dictates the final arrangement of the fused heterocyclic rings.

Furthermore, regioselectivity is also a key consideration in subsequent reactions, such as alkylation. When 5H-imidazo[4,5-c]pyridine analogues are alkylated using reagents like 4-chlorobenzyl or butyl bromide under basic conditions, the reaction predominantly results in the formation of N⁵ regioisomers. nih.gov The structural confirmation of these isomers often requires advanced NMR techniques like 2D-NOESY and HMBC spectroscopy. nih.govdocumentsdelivered.com

| Starting Diamine | Resulting Scaffold | Reference |

| 3,4-Diaminopyridine | Imidazo[4,5-c]pyridine | nih.gov |

| 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine | nih.gov |

Synthetic Routes to Structural Analogues and Derivatives Bearing Phenolic Moieties

The synthesis of this compound is achieved through the oxidative cyclization of 3,4-diaminopyridine and 2-hydroxybenzaldehyde. nih.gov Routes to structural analogues often involve modifying the reactants in this fundamental reaction. For instance, using substituted 4,5-diaminopyridines can introduce functional groups onto the pyridine (B92270) ring of the final product. nih.gov

The synthesis of other imidazopyridine isomers bearing phenolic groups has also been reported. A one-pot reaction of 2-acetylpyridine (B122185) with 2-hydroxy-5-substituted benzaldehydes can yield (imidazo[1,5-a]pyrid-3-yl)phenol ligands. researchgate.net While this produces a different isomer, the strategy highlights a viable pathway for creating structural analogues that retain the key phenolic moiety. These alternative isomers are valuable for comparative studies and expanding the chemical space of bioactive molecules. researchgate.net

| Target Compound/Analogue | Synthetic Strategy | Key Reactants | Reference |

| This compound | Oxidative Cyclization | 3,4-Diaminopyridine, 2-Hydroxybenzaldehyde | nih.gov |

| (Imidazo[1,5-a]pyrid-3-yl)phenol Analogues | One-Pot Condensation/Cyclization | 2-Acetylpyridine, 2-Hydroxy-5-substituted benzaldehydes | researchgate.net |

| Substituted Imidazo[4,5-c]pyridines | Oxidative Cyclization | Substituted 4,5-Diaminopyridines, Aryl Aldehydes | nih.gov |

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule. nih.gov For o-1H-Imidazo(4,5-c)pyridin-2-ylphenol, NMR is used to confirm the connectivity of the fused imidazo[4,5-c]pyridine core and the attached hydroxyphenyl ring. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the phenol (B47542) ring, the imidazole (B134444) N-H group, and the phenolic O-H group.

The aromatic region of the spectrum (typically δ 7.0–9.0 ppm) would show a complex set of signals corresponding to the seven aromatic protons. nih.govrsc.org The protons on the pyridine moiety are expected to appear at lower field (further downfield) compared to those on the phenol ring due to the electron-withdrawing effect of the pyridine nitrogen. rsc.orgirb.hr The broad singlets for the N-H proton of the imidazole and the O-H proton of the phenol are also characteristic and their chemical shifts can be concentration-dependent. researchgate.net The structure is confirmed by analyzing the chemical shifts (δ), the integration (number of protons), and the spin-spin coupling patterns (J-coupling), which reveal adjacent protons. irb.hr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar imidazo[4,5-c]pyridine and 2-aryl-imidazole derivatives. nih.govresearchgate.net

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet |

| Phenol O-H | 9.5 - 10.5 | Broad Singlet |

| Pyridine-H | 8.0 - 8.8 | Multiplet |

| Phenol-H | 6.8 - 7.8 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, providing a map of the carbon skeleton. chemguide.co.uk In a proton-decoupled ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve unique carbon atoms in the structure.

The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. libretexts.org Carbons in the aromatic rings typically resonate in the δ 110–150 ppm range. nih.gov The carbon atom of the C=N bond within the imidazole ring is expected to appear further downfield, often above δ 145 ppm. irb.hr The carbon atom attached to the phenolic hydroxyl group (C-OH) also has a characteristic chemical shift, typically found in the δ 150-160 ppm range. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar imidazo[4,5-c]pyridine derivatives. nih.govmdpi.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Imidazole C=N | 148 - 155 |

| Phenol C-OH | 150 - 160 |

| Aromatic C-H & C-C | 110 - 145 |

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps establish the connectivity of protons within the pyridine and phenol rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a carbon signal based on its known attached proton.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide information about its structure through fragmentation analysis. mdpi.com For this compound (C₁₂H₉N₃O), the calculated molecular weight is 211.22 g/mol . smolecule.com

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 212. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula. Analysis of the fragmentation patterns observed in the mass spectrum can further validate the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 |

| Expected ESI-MS Ion | [M+H]⁺ |

| Expected m/z | 212 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group, often overlapping with the N-H stretching vibration from the imidazole ring. nih.govresearchgate.net Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The spectrum would also show characteristic peaks for C=C and C=N bond stretching within the aromatic and heterocyclic rings in the 1650-1450 cm⁻¹ region. nih.gov

Table 4: Predicted IR Absorption Bands for this compound Predicted values are based on general IR data and spectra of similar compounds. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3400 - 3200 (broad) |

| N-H Stretch (Imidazole) | 3300 - 3100 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N / C=C Stretch | 1650 - 1450 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For conjugated systems like this compound, the spectrum is characterized by intense absorption bands corresponding to π→π* transitions.

Studies on structurally related compounds, such as 2-(1H-Imidazo[4,5-ƒ] researchgate.netresearch-nexus.netphenanthrolin-2-yl)phenol and 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, show strong absorption peaks in the UV region. nih.govresearchgate.net For instance, in a methanol (B129727) solution, absorption maxima (λ_max) are typically observed between 230 nm and 350 nm. nih.gov The exact positions and intensities of these peaks are sensitive to the solvent and the specific electronic structure of the conjugated system. irb.hr The presence of the ortho-hydroxyl group on the phenol ring can also lead to interesting photophysical properties due to potential excited-state intramolecular proton transfer (ESIPT). researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound in Methanol Predicted values are based on data from structurally similar compounds. nih.govresearchgate.net

| Electronic Transition | Predicted λ_max (nm) |

| π→π | ~230 - 280 |

| π→π | ~330 - 350 |

Fluorescence Spectroscopy for Photophysical Behavior

Fluorescence spectroscopy is a pivotal technique for investigating the photophysical characteristics of this compound and its analogues. These studies focus on phenomena that occur after the molecule absorbs light, leading to an electronically excited state.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The molecular structure of this compound, featuring a hydroxyl group in proximity to a nitrogen atom on the imidazole ring, makes it a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred within the same molecule in its excited state. mdpi.com This process is fundamental in chemistry and biology. nih.gov

Upon photoexcitation, the electronic distribution of the molecule changes, often increasing the acidity of the proton-donating group (the phenol's hydroxyl group) and the basicity of the proton-accepting group (the imidazole's nitrogen atom). mdpi.com This facilitates the transfer of the proton, creating an excited-state tautomer. This new species is electronically distinct from the initial "normal" form and typically relaxes to the ground state by emitting fluorescence at a significantly longer wavelength (a large Stokes shift). researchgate.netrsc.org

In related compounds like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives, this ESIPT process is well-documented. nih.govnih.gov While often weakly fluorescent in solution, some crystal forms exhibit bright ESIPT luminescence. nih.gov The process results in a dual-emission spectrum in some cases, with one band corresponding to the original excited state and a second, red-shifted band corresponding to the proton-transferred tautomer. nih.gov The efficiency and dynamics of ESIPT can be influenced by factors such as solvent polarity and the presence of hydrogen-bonding solvent molecules that can act as a bridge for proton transfer. nih.govmdpi.com

Solvatochromic Fluorescence Behavior

Solvatochromism refers to the change in the color of a substance, and thus its absorption or emission spectra, when it is dissolved in different solvents. This behavior is a key characteristic of compounds where the electronic charge distribution differs between the ground and excited states. The interaction of the molecule's dipole moment with the polarity of the solvent molecules causes a shift in the energy levels, which is reflected in the fluorescence spectrum. researchgate.net

Derivatives of imidazo[4,5-c]pyridine and related fused heterocyclic systems often exhibit pronounced solvatochromic effects. researchgate.netmdpi.com For instance, studies on similar imidazo[1,5-a]pyridine-based fluorophores show that their emission spectra shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. mdpi.com This positive solvatochromism indicates that the excited state is more polar than the ground state. researchgate.net The analysis of these shifts, often using models like the Lippert-Mataga plot, allows researchers to quantify the change in the molecule's dipole moment upon excitation. researchgate.netresearchgate.net This sensitivity to the local environment makes such compounds potential fluorescent probes for studying the polarity of microenvironments, such as within biological membranes. mdpi.com

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Toluene | 33.9 | 350 | 425 | 5160 |

| Chloroform | 39.1 | 352 | 450 | 6580 |

| Acetonitrile | 45.6 | 355 | 480 | 7950 |

| Methanol | 55.4 | 358 | 510 | 9230 |

Note: Data is illustrative, based on typical values for related compounds to demonstrate the solvatochromic effect. Actual values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Tautomeric Forms

Crystallographic studies on compounds structurally similar to this compound, such as 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, reveal that the fused imidazo[4,5-b]pyridine ring system and the attached phenol ring are nearly coplanar. nih.gov This planarity is significant as it maximizes π-orbital overlap, influencing the electronic and photophysical properties. An intramolecular hydrogen bond is often observed between the phenolic hydroxyl group and a nitrogen atom of the imidazole ring, which locks the molecule into a specific conformation. nih.gov

This technique also allows for the unambiguous identification of the dominant tautomeric form in the solid state. researchgate.net For the imidazo[4,5-c]pyridine core, protonation can occur at different nitrogen atoms, and the hydrogen on the imidazole ring can reside on either nitrogen. X-ray analysis clarifies this by locating the hydrogen atoms, confirming the prevalent tautomer in the crystal structure. nih.gov

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular forces. X-ray crystallography provides detailed information about these interactions. nih.gov

Hydrogen Bonding: In the crystal structures of related compounds, molecules are linked by intermolecular hydrogen bonds. For example, the N-H group of the imidazole ring can act as a hydrogen bond donor to a nitrogen atom on a neighboring molecule (N—H···N), forming chains or sheets. nih.gov The phenolic hydroxyl group can also participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C12H8BrN3O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.5906 (3) |

| b (Å) | 12.9032 (7) |

| c (Å) | 14.7622 (6) |

| β (°) | 102.836 (3) |

| Volume (Å3) | 1038.28 (9) |

| Intermolecular Interactions | N—H···N, O—H···Br hydrogen bonds; π–π stacking [3.7680 (17) Å] |

Source: Data extracted from crystallographic information on a closely related structure. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. It is a crucial step in characterizing a newly synthesized molecule to confirm its elemental composition and purity. irb.hr The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed chemical structure and indicates a high degree of purity. irb.hrnih.gov

| Element | Calculated (%) for C12H9N3O | Found (%) (Typical Experimental Result) |

|---|---|---|

| Carbon (C) | 68.24 | 68.21 |

| Hydrogen (H) | 4.29 | 4.31 |

| Nitrogen (N) | 19.89 | 19.85 |

Note: The "Found" values are representative examples illustrating typical experimental agreement with calculated values for compounds of this type. irb.hr

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecular systems. mdpi.com By approximating the many-electron problem to a matter of electron density, DFT offers a balance of computational cost and accuracy, making it suitable for molecules of this size and complexity. Calculations are often performed using hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-31G or 6-311G, to achieve reliable predictions. researchgate.netijaemr.com

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For o-1H-Imidazo(4,5-c)pyridin-2-ylphenol, theoretical calculations predict a largely planar structure. nih.gov This planarity is a result of the fused aromatic ring system.

X-ray diffraction studies on a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, confirm that the imidazo[4,5-b]pyridine moiety is planar and is nearly coplanar with the phenol (B47542) ring, exhibiting a very small dihedral angle of 1.8(2)°. nih.gov The optimization process also reveals the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the imidazole (B134444) ring, forming a stable six-membered ring motif known as an S(6) ring. nih.gov This interaction is crucial for the molecule's conformational stability. Theoretical calculations for related imidazopyridine derivatives have been shown to agree well with experimental results from X-ray crystallography. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. aimspress.comnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.gov

For this compound and related structures, the HOMO is typically localized over the electron-rich phenol and imidazopyridine rings, while the LUMO is distributed across the π-conjugated system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. aimspress.com DFT calculations are instrumental in quantifying the energies of these orbitals. researchgate.netmaterialsciencejournal.org The HOMO-LUMO gap can be influenced by substituents on the aromatic rings and the solvent environment. aimspress.comnih.gov For instance, studies on similar compounds show that the energy gap can be tuned, which is a key strategy in designing materials with specific optical properties. nih.gov

| Compound State | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Temozolomide (Neutral, Gas Phase) | -6.80 | -2.40 | 4.40 |

| Temozolomide (Neutral, DMSO) | -6.70 | -2.40 | 4.30 |

| Temozolomide (Anion, Gas Phase) | -2.60 | -0.01 | 2.59 |

| Temozolomide (Anion, DMSO) | -2.90 | -0.50 | 2.40 |

Note: Data presented is for the related imidazotetrazine derivative Temozolomide to illustrate typical values and trends. aimspress.com A smaller gap in the anion state indicates higher reactivity. aimspress.com

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational data. wikipedia.org This analysis provides a picture of the charge distribution and helps identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The charge distribution is fundamental to understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential.

In this compound, the nitrogen atoms of the imidazopyridine ring and the oxygen atom of the phenol group are expected to carry negative partial charges, making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the hydrogen atom of the phenolic hydroxyl group and some carbon atoms are likely to have positive partial charges. It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, and other methods like Natural Population Analysis (NPA) or Density Derived Electrostatic and Chemical (DDEC) analysis are sometimes preferred for more robust results. wikipedia.org

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a powerful tool for predicting and understanding how molecules interact. mdpi.com MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, repulsive to positive charges). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as the phenolic oxygen, confirming these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netuni-muenchen.de The most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group. Such maps provide a clear, intuitive guide to the molecule's reactive behavior. libretexts.org

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT, calculates the normal modes of vibration for a molecule. scirp.org The results can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. ijaemr.comnih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method. ijaemr.com

For this compound, key vibrational modes would include the O-H stretching of the phenol group, N-H stretching of the imidazole, C=N and C=C stretching within the aromatic rings, and various in-plane and out-of-plane bending modes. researchgate.netresearchgate.net For example, the O-H stretching frequency is sensitive to the strength of the intramolecular hydrogen bond. A strong hydrogen bond typically results in a lower, broader stretching frequency compared to a free hydroxyl group. researchgate.net Comparing the computed spectrum with experimental results provides a powerful validation of the optimized geometry. researchgate.net

| Vibrational Mode | Experimental Frequency (IR) | Calculated Frequency (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ν(OH) | 3657 | 3655 | O-H Stretch |

| ν(CH) | 3070 | 3075 | Aromatic C-H Stretch |

| ν(CC) | 1609 | 1610 | Aromatic C-C Stretch |

| β(OH) | 1176 | 1193 | O-H In-plane Bend |

| γ(CH) | 811 | 815 | C-H Out-of-plane Bend |

Note: Data presented is for the parent phenol molecule to illustrate the typical accuracy of DFT calculations in predicting vibrational spectra. ijaemr.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgrsc.org TD-DFT can accurately predict UV-visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). nih.govmdpi.com

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. researchgate.net The lowest energy transitions are typically π→π* in nature, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The calculations can also reveal charge-transfer characteristics within the molecule upon photoexcitation. nih.gov Studies on related systems have shown that TD-DFT calculations performed in solution, using models like the Polarizable Continuum Model (PCM), can accurately reproduce experimental absorption spectra. nih.govmdpi.com These theoretical investigations are crucial for understanding the photophysical behavior of the molecule, which is essential for applications in areas like fluorescent sensors or organic light-emitting diodes (OLEDs). nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to predict how a ligand such as this compound might interact with a biological target. nih.gov These methods simulate the binding process at an atomic level, helping to elucidate binding modes, estimate binding affinities, and identify potential protein targets. For the broader class of imidazopyridines, these simulations have been crucial in rationalizing their biological activities. nih.govnih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex between a compound and its target receptor. For derivatives of the related imidazo[4,5-c]pyridin-2-one scaffold, molecular simulations have shown that these compounds can fit into the ATP binding sites of various kinases. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. chemmethod.com For instance, molecular dynamics simulations of an imidazo[4,5-c]pyridin-2-one inhibitor targeting Src family kinases (SFKs) revealed its potential binding patterns within the ATP binding site. nih.gov Similarly, studies on 6-anilino imidazo[4,5-c]pyridin-2-ones identified crucial interactions within the binding site of DNA-dependent protein kinase (DNA-PK). nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, often expressed as a scoring function value or an estimated free energy of binding (ΔG). nih.govjbcpm.com These scoring functions rapidly evaluate potential binders by considering factors like van der Waals forces, hydrogen bonds, and solvation effects. nih.gov While useful for high-throughput screening, more accurate predictions often require more computationally intensive methods. nih.govnih.gov

Advanced methods using machine learning and deep learning, such as 3D-Convolutional Neural Networks (3D-CNN), are increasingly being used. acs.orgfrontiersin.org These models are trained on large datasets of protein-ligand complexes with known binding affinities to learn the complex relationships between 3D structural features and binding strength. acs.org For a series of novel imidazo[1,2-a]pyridine (B132010) hybrids, a related class of compounds, molecular docking simulations were used to predict binding affinities against human LTA4H, with the best-performing compound showing a strong calculated binding score. chemmethod.com

Table 1: Example of Predicted Binding Affinities for Related Imidazo[1,2-a]pyridine Hybrids against Human LTA4H This table presents data for related compounds to illustrate the application of binding affinity prediction, as specific data for this compound was not available in the provided sources.

| Compound ID | Binding Affinity (S score, Kcal/mol) |

| HB7 | -11.237 |

| HB6 | -10.871 |

| HB10 | -10.652 |

| HB8 | -10.551 |

| HB9 | -10.239 |

| Original Ligand | -6.908 |

| Data sourced from a study on novel Imidazo[1,2-a]Pyridine Hybrids. chemmethod.com |

A significant application of computational screening is the identification of potential molecular targets for a given compound. For the imidazo[4,5-c]pyridine and related scaffolds, in silico studies have pointed toward several promising protein families.

Research on imidazo[4,5-c]pyridin-2-one derivatives has identified them as potent inhibitors of Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK), both of which are crucial targets in cancer therapy. nih.govnih.gov Furthermore, docking studies on the isomeric imidazo[4,5-b]pyridine scaffold have suggested lumazine (B192210) synthase, an enzyme essential in the riboflavin (B1680620) biosynthesis pathway of microorganisms, as a potential target for antimicrobial agents. nih.gov General studies of imidazo[4,5-c]pyridine derivatives also propose glucosamine-6-phosphate synthase as a possible target for developing new antifungal treatments. mdpi.com

Table 2: Potential Molecular Targets Identified for the Imidazo[4,5-c]pyridine Scaffold and its Isomers

| Potential Target | Protein Family/Function | Therapeutic Area | Scaffold | Source(s) |

| Src Family Kinases (SFKs) | Non-receptor tyrosine kinases | Oncology (Glioblastoma) | Imidazo[4,5-c]pyridin-2-one | nih.gov |

| DNA-Dependent Protein Kinase (DNA-PK) | PI3K-like kinase (PIKK) family | Oncology (Radiosensitizer) | Imidazo[4,5-c]pyridin-2-one | nih.gov |

| Lumazine Synthase | Enzyme in riboflavin biosynthesis | Antimicrobial | Imidazo[4,5-b]pyridine | nih.gov |

| Glucosamine-6-phosphate Synthase | Enzyme in cell wall synthesis | Antifungal | Imidazo[4,5-c]pyridine | mdpi.com |

Conformational Analysis and Rotational Energy Barriers

X-ray crystallography of a closely related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, revealed that the phenol and imidazopyridine ring systems are nearly coplanar, exhibiting a small dihedral angle of just 1.8(2)°. nih.govnih.gov This planarity is likely favored by the formation of an intramolecular hydrogen bond and extended π-conjugation.

The energy required to rotate from a stable (low-energy) conformation to an unstable (high-energy) one is known as the rotational energy barrier. mdpi.com This barrier arises from a combination of factors, including steric repulsion (unfavorable interactions when bulky groups are forced close together) and electronic effects like hyperconjugation (stabilizing interactions between bonding and anti-bonding orbitals). mdpi.comresearchgate.net Calculating the rotational energy profile helps to understand which conformations are most likely to exist and their relative populations at a given temperature.

Quantum Chemical Reactivity Indices (e.g., Fukui functions, Electrophilicity, Nucleophilicity)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate a variety of electronic properties that describe a molecule's inherent reactivity. mdpi.comresearchgate.net These reactivity descriptors help predict the most likely sites for chemical reactions.

Fukui Functions (f(r)) : These functions are used to identify the most reactive sites within a molecule. The function for nucleophilic attack (f+(r)) indicates regions where the molecule is most likely to accept an electron, while the function for electrophilic attack (f-(r)) highlights regions most likely to donate an electron. scirp.orgresearchgate.net The dual descriptor, which is the difference between these two functions, can precisely pinpoint nucleophilic and electrophilic sites. researchgate.net

Table 3: Conceptual Overview of Quantum Chemical Reactivity Indices

| Reactivity Index | Description | Predicted Behavior |

| Fukui Function (f+(r)) | Identifies regions susceptible to gaining an electron. | Predicts the site of nucleophilic attack. |

| Fukui Function (f-(r)) | Identifies regions susceptible to losing an electron. | Predicts the site of electrophilic attack. |

| Electrophilicity Index | Measures the overall electron-accepting capability. | High value indicates a strong electrophile. |

| Nucleophilicity Index | Measures the overall electron-donating capability. | High value indicates a strong nucleophile. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal. scirp.orgresearchgate.net By partitioning the crystal electron density, it generates a unique surface for each molecule.

This surface can be mapped with properties like d_norm, a normalized contact distance, which highlights regions of close intermolecular contact in red. mdpi.com These red spots typically correspond to hydrogen bonds and other strong interactions. mdpi.com

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts as a scatter plot. nih.gov This plot allows for the quantitative decomposition of the crystal packing, showing the percentage contribution of each type of interaction. For related heterocyclic and pyridine-containing crystal structures, the most significant contributions to crystal packing typically come from H···H, O···H/H···O, N···H/H···N, C···H/C···H, and π–π stacking interactions. mdpi.comnih.gov This analysis provides a detailed picture of how molecules of this compound would recognize and pack with each other in the solid state.

Table 4: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Heterocyclic Crystals

| Interaction Type | Description |

| H···H | Contacts between hydrogen atoms; often the largest contributor to the surface area. nih.gov |

| O···H / H···O | Represents hydrogen bonding involving oxygen atoms. mdpi.com |

| N···H / H···N | Represents hydrogen bonding involving nitrogen atoms. mdpi.comnih.gov |

| C···H / H···C | Includes weaker C-H···π interactions. nih.gov |

| π–π interactions | Stacking interactions between aromatic rings. nih.gov |

Biological Activity and Mechanistic Studies in Vitro/in Vivo, Excluding Clinical Trials

Antiproliferative and Anticancer Activities

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant antiproliferative and anticancer effects through various mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.

The dysregulation of protein kinases is a hallmark of cancer, making them critical targets for therapeutic intervention. Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.

PARP Inhibition: A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogues were designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). ebi.ac.uk PARP-1 is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. nih.gov Its inhibition is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

CDK2 Inhibition: Through a scaffold hopping strategy, a novel series of 3H-imidazo[4,5-c]pyridine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) were developed. CDK2, when complexed with cyclin E, is a critical regulator of the cell cycle, and its dysregulation can lead to tumor proliferation. google.com Several of the synthesized compounds exhibited potent inhibition of CDK2 with IC50 values below 1 µM.

Aurora B Kinase Inhibition: While research on the imidazo[4,5-c]pyridine isomer is specific, related imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.govacs.org For instance, optimization of an imidazo[4,5-b]pyridine series led to a compound that potently inhibited Aurora-B with a Kd of 48 nM. documentsdelivered.com Aurora B is a key protein in regulating chromosome segregation and cytokinesis, and its overexpression is common in many human cancers. documentsdelivered.com

Src Family Kinase (SFK) Inhibition: A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as novel inhibitors for Src Family Kinases (SFKs). Compounds from this series, such as 1d, 1e, 1q, and 1s, showed potential Src and Fyn kinase inhibition in the submicromolar range. waocp.org Deregulated SFK signaling is known to play a key role in the development of cancers like glioblastoma by promoting cell proliferation, motility, and invasion while reducing apoptosis. waocp.orgnih.gov

MSK-1 Inhibition: A novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives have been developed as potent inhibitors of the mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov

Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives and Related Analogs

| Derivative Class | Target Kinase | Potency (IC50/Kd) | Reference |

|---|---|---|---|

| Imidazo[4,5-c]pyridinecarboxamides | PARP-1 | - | ebi.ac.uk |

| 3H-Imidazo[4,5-c]pyridines | CDK2 | <1 µM | |

| Imidazo[4,5-b]pyridines | Aurora B | 48 nM (Kd) | documentsdelivered.com |

| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Submicromolar | waocp.org |

| (1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamines | MSK-1 | Potent | nih.gov |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several imidazopyridine derivatives function by inhibiting tubulin polymerization, often by interacting with the colchicine (B1669291) binding site.

Research has led to the identification of imidazo[4,5-c]pyridine-fused ring templates that demonstrate strong inhibition of tubulin polymerization and enhanced metabolic stability. nih.gov While direct analogues of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol are under investigation, related imidazo[4,5-b]pyridine derived acrylonitriles have been confirmed as tubulin polymerization inhibitors. nih.gov Computational analysis suggests these compounds act on an extended colchicine site on the surface between tubulin subunits, thereby interfering with polymerization. nih.gov One lead molecule from this series potently inhibited cancer cell migration without affecting the viability of normal cells. nih.gov

The anticancer potential of imidazopyridine derivatives has been evaluated against a panel of human cancer cell lines. While data for the specific this compound compound is limited, its structural analogues from different isomeric families have shown significant cytotoxic effects.

MCF-7 (Breast Carcinoma): A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities against MCF-7 cells. nih.gov Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives containing an S-alkyl/aryl moiety were also cytotoxic to this cell line. tandfonline.com

HCT116 (Colon Carcinoma): The same series of N-phenyl-imidazo[4,5-b]pyridin-2-amines that were active against MCF-7 also showed potent anti-proliferative effects in HCT-116 cells, with a lead compound inducing apoptosis. nih.gov Additionally, imidazo[1,2-a]pyridine derivatives designed as CDK9 inhibitors demonstrated apoptosis induction in the HCT116 cell line. rsc.org

HeLa (Cervical Cancer): A novel imidazo[1,2-a]pyridine compound, named La23, demonstrated a high potential for suppressing the viability of HeLa cells with an IC50 of 15.32 μM. nih.gov Further studies showed that this compound inhibited cell proliferation by inducing apoptosis. nih.gov Another study found that a different imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest in HeLa cells. nih.gov

Table 2: Cytotoxicity of Imidazopyridine Derivatives in Specific Cancer Cell Lines

| Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116, MCF-7 | Potent | nih.gov |

| Imidazo[1,2-a]pyridine-S-alkyl/aryl | MCF-7 | Active | tandfonline.com |

| Imidazo[1,2-a]pyridine (La23) | HeLa | 15.32 µM | nih.gov |

| Imidazo[1,2-a]pyridine (CDK9 inhibitor) | HCT116 | 9.22 nM (CDK9 IC50) | rsc.org |

By inhibiting key regulatory proteins, imidazopyridine derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. An N-methyl derivative of 2,6-diphenyl substituted imidazo[4,5-b]pyridine was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, various imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest. waocp.orgnih.gov For example, one compound induced a significant G2/M arrest in melanoma and cervical cancer cells. nih.gov Another study on imidazo[1,2-a]pyridines in breast cancer cells observed arrest in both the G0/G1 and G2/M phases, which was associated with increased levels of p53 and p21 proteins. waocp.org

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy. Imidazopyridine derivatives have been shown to trigger apoptosis through multiple signaling cascades.

In HCT-116 and MCF-7 cell lines, a lead imidazo[4,5-b]pyridine compound demonstrated the ability to activate caspase 3/7, key executioner caspases in the apoptotic pathway. nih.gov Studies on the imidazo[1,2-a]pyridine isomer have revealed more detailed mechanisms. One compound was found to induce extrinsic apoptosis in breast cancer cells, evidenced by the activation of caspase 8 and increased levels of cleaved PARP. waocp.org Another novel imidazo[1,2-a]pyridine compound, La23, was found to induce apoptosis in HeLa cells through the p53/Bax-mediated activation of the mitochondrial (intrinsic) pathway, which involved a reduction in mitochondrial membrane potential and an increase in cytochrome c expression. nih.govresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, imidazo[4,5-c]pyridine derivatives have been investigated for their potential as antimicrobial agents. The synthesis and evaluation of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives revealed significant antibacterial and antifungal activities. nih.gov

The in vitro antimicrobial activity was evaluated against a panel of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis. nih.gov Promising activity was observed for several compounds, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL. nih.gov Generally, Gram-positive bacteria were found to be more sensitive to these compounds than Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2g | S. aureus | 8 | nih.gov |

| 2g | MRSA | 8 | nih.gov |

| 2h | S. aureus | 8 | nih.gov |

| 2h | MRSA | 8 | nih.gov |

| 4a | S. aureus | 4 | nih.gov |

| 4a | MRSA | 4 | nih.gov |

| 4b | S. aureus | 8 | nih.gov |

| 4b | MRSA | 8 | nih.gov |

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

Derivatives of the imidazo[4,5-c]pyridine class have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In one study, a series of novel imidazo[4,5-c]pyridine derivatives bearing amide, urea, or sulfonamide moieties were synthesized and evaluated for their antimycobacterial properties. researchgate.net The results indicated that some of these compounds exhibited significant activity against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 μM. researchgate.net Specifically, compounds designated as 4e and 4f were identified as having promising anti-TB activity. researchgate.net Furthermore, these compounds did not show toxicity to normal Vero cells at the highest concentrations tested. researchgate.net

Another study focused on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, a related isomer, and identified four potent analogues with MIC values against M. tuberculosis H37Rv ranging from 0.5 to 0.8 μmol/L. d-nb.info The structural similarity and shared imidazole-pyridine core suggest that the imidazo[4,5-c]pyridine scaffold is a promising framework for developing new antitubercular agents. The continued emergence of multidrug-resistant Mtb strains underscores the importance of developing novel therapeutic agents like these derivatives. frontiersin.org

Table 1: Antitubercular Activity of Selected Imidazo[4,5-c]pyridine Derivatives

| Compound | Target/Strain | MIC (μM) | Reference |

|---|---|---|---|

| 4e | M. tuberculosis (drug-sensitive & resistant) | 0.31 - 19.13 | researchgate.net |

| 4f | M. tuberculosis (drug-sensitive & resistant) | 0.31 - 19.13 | researchgate.net |

| 82c | M. tuberculosis H37Rv | 6.03 | frontiersin.org |

| 82a | M. tuberculosis H37Rv | 13.94 | frontiersin.org |

| 82b | M. tuberculosis H37Rv | 12.72 | frontiersin.org |

| 104d | M. tuberculosis | 0.25 | frontiersin.org |

Antifungal Potential (e.g., Glucosamine-6-phosphate synthase inhibition)

The enzyme glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for developing novel antimicrobial agents due to its crucial role in the biosynthesis of the fungal cell wall. nih.goveurekaselect.comtandfonline.com While direct inhibition of this enzyme by this compound itself is not extensively documented in the provided results, the broader class of imidazo[4,5-c]pyridine derivatives has been investigated for antifungal properties. nih.gov

One study detailed the synthesis of new polyfunctional imidazo[4,5-c]pyridine motifs and subjected them to antimicrobial evaluation. nih.gov Although specific MIC values against fungal strains were high (in the 62.5–125 µg/mL range), indicating poor activity for those particular derivatives, the investigation highlights the ongoing interest in this chemical class as a source of potential antifungal agents. nih.gov The mechanism often involves targeting essential fungal enzymes, and GlcN-6-P synthase remains a viable, albeit challenging, target for such heterocyclic compounds. eurekaselect.comtandfonline.com

Anthelmintic Activity

Research has extended into the anthelmintic properties of imidazo[4,5-c]pyridine derivatives. documentsdelivered.com A study involving peptide derivatives of imidazo[4,5-c]pyridine reported that certain compounds, specifically 6f and its hydrolyzed form 6f(a), demonstrated good anthelmintic activity. documentsdelivered.com Additionally, an extensive screening of compounds from the Medicines for Malaria Venture open access "Pathogen Box" included the imidazo[4,5-c]pyridine-2,6-diamine structural class, which has been developed for both antimalarial and anthelmintic activities. nih.govresearchgate.net This suggests that the imidazo[4,5-c]pyridine scaffold can be modified to target various parasitic worms.

Antiviral Activities (e.g., against Bovine Viral Diarrhea Virus, Hepatitis C Virus)

The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent antiviral agents, particularly against viruses in the Flaviviridae family.

Bovine Viral Diarrhea Virus (BVDV): A derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), was identified as a highly potent and selective inhibitor of BVDV replication. kuleuven.be It demonstrated a 50% effective concentration (EC50) for inhibiting BVDV-induced cytopathic effects at 0.04 μM and for reducing viral RNA synthesis at 0.12 μM. kuleuven.be The mechanism of action for BPIP and related compounds involves targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. kuleuven.benih.gov Resistance to BPIP was mapped to a specific mutation (F224S) in the RdRp enzyme. kuleuven.benih.gov

Hepatitis C Virus (HCV): While the initial lead compound, BPIP, was inactive against HCV, subsequent structural modifications led to the development of highly potent HCV inhibitors. nih.govmdpi.com Introducing a fluorine atom to the phenyl group at the 2-position of the imidazo[4,5-c]pyridine core yielded compounds with anti-HCV activity. nih.gov Further optimization resulted in analogues like GS-327073 (5-[[3-(4-chlorophenyl)-5-isoxazolyl]methyl]-2-(2,3-difluorophenyl)-5H-imidazo[4,5-c]pyridine), which inhibits HCV genotype 1 subgenomic replicon replication with EC50 values in the low nanomolar range (2-50 nM). nih.gov These compounds act by inhibiting HCV replication, though their precise mechanism is the inhibition of the genotype 2a cell culture infectious HCVcc's replication. mdpi.com

Table 2: Antiviral Activity of Selected Imidazo[4,5-c]pyridine Derivatives

| Compound | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| BPIP | BVDV | EC50 (Cytopathic Effect) | 0.04 μM | kuleuven.be |

| BPIP | BVDV | EC50 (RNA Synthesis) | 0.12 μM | kuleuven.be |

| Compound 28 | HCV | EC50 | 0.10–0.20 µM | mdpi.com |

| Compound 29 | HCV | EC50 | 0.10–0.20 µM | mdpi.com |

| GS-327073 | HCV (Genotype 1) | EC50 | 2 - 50 nM | nih.gov |

Modulation of Receptor Activity (e.g., GABAA receptor, Aromatase inhibitors)

The imidazo[4,5-c]pyridine framework is recognized for its ability to interact with various physiological receptors. The initial discovery of their bioactivity as positive allosteric modulators of the GABAA receptor highlighted their medicinal potential in the central nervous system. cornell.eduresearchgate.netconsensus.app This class of compounds has also been identified as containing aromatase inhibitors, which are significant in cancer therapy. cornell.eduirb.hrresearchgate.net The versatility of the imidazopyridine scaffold allows it to serve as a foundation for developing ligands that can modulate the activity of these and other important biological targets. researchgate.netresearchgate.net

Interaction with Biomolecules

The planar structure of the fused imidazo[4,5-c]pyridine ring system makes it a candidate for interaction with nucleic acids. irb.hr Studies on related imidazopyridine derivatives have shown that they can bind to DNA and RNA with moderate to high affinity. irb.hr The primary mode of interaction is often intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. irb.hrresearchgate.net

This interaction can be a mechanism for inducing apoptosis in cancer cells. irb.hr For example, a molecular docking study of one imidazo[4,5-c]pyridine-piperidine hybrid with a DNA dodecamer (PDB: 1BNA) confirmed an intercalation binding mode. researchgate.net The structural similarity of the imidazopyridine core to purine (B94841) bases (adenine and guanine) may contribute to its ability to interact with the genetic material. irb.hrnih.gov These binding events suggest that DNA and RNA are potential cellular targets for this class of compounds. irb.hr

Enzyme Inhibition Profiles

Derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in various disease pathways. The core structure serves as a versatile template for designing selective enzyme inhibitors.

Kinase Inhibition: Kinases are a critical class of enzymes often targeted in drug discovery, particularly in oncology. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are pivotal in the progression of glioblastoma multiforme (GBM). nih.gov In vitro assays demonstrated that several of these compounds exhibited inhibitory activity against Src and Fyn kinases in the submicromolar range. nih.gov For instance, compounds 1d , 1e , 1q , and 1s showed significant potential. nih.gov

Another study developed a novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov Furthermore, related imidazo[4,5-b]pyridine derivatives have been optimized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are involved in acute myeloid leukemia. acs.org One such derivative, compound 27e , potently inhibited Aurora-A, Aurora-B, and wild-type FLT3. acs.org

Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes are well-known mediators of inflammation. Research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has shown their potential as selective COX-2 inhibitors. nih.gov The diaryl pharmacophore is a key feature for anti-inflammatory activity. nih.govmdpi.com In a panel of eight derivatives, several compounds demonstrated potent and selective inhibition of COX-2 over COX-1. nih.gov Compound 3f , for example, was a notable selective COX-2 inhibitor. nih.gov

Other Enzyme Inhibition: Imidazo[4,5-c]pyridine derivatives have also shown inhibitory activity against other enzymes. One series of compounds demonstrated moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy. mdpi.com The most potent of these, compound 9 , had an IC50 value of 8.6 nM. mdpi.com

Table 1: Enzyme Inhibition by Imidazo[4,5-c]pyridine and Related Derivatives

| Compound/Derivative Class | Target Enzyme(s) | IC₅₀ (µM) | Source(s) |

| Imidazo[4,5-c]pyridin-2-one derivatives (1d, 1e, 1q, 1s) | Src, Fyn | Submicromolar range | nih.gov |

| (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives | MSK-1 | Potent inhibitors (specific IC₅₀ not provided) | nih.gov |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-1 | 21.8 | nih.gov |

| COX-2 | 9.2 | nih.gov | |

| Imidazo[4,5-c]pyridine derivative (Compound 9) | PARP | 0.0086 | mdpi.com |

| Imidazo[4,5-b]pyridine derivative (Compound 27e) | hERG | 11.0 | acs.org |

Other Biological Applications (e.g., Anti-inflammatory, Anti-autoimmune)

The imidazo[4,5-c]pyridine scaffold is a recurring motif in compounds developed for anti-inflammatory and immunomodulatory purposes. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of imidazopyridine derivatives are often linked to their inhibition of COX enzymes. nih.gov A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridines found a correlation between their in vitro COX-2 inhibition and in vivo anti-inflammatory effects. nih.gov While general statements suggest that imidazo[4,5-c]pyridine derivatives, including this compound, may modulate inflammatory responses, specific data for the parent compound is not readily available. smolecule.com

In an in vivo study using a rat carrageenan-induced pleurisy model, 3-Deazaadenosine, an imidazo[4,5-c]pyridine ribonucleoside, was identified as a potent inhibitor of the inflammatory response with an ED₅₀ value of 3 mg/kg. nih.gov This compound also inhibited lymphocyte-mediated cytolysis in vitro, indicating immunosuppressive potential. nih.gov

Anti-autoimmune Activity: The inhibition of certain proteases is a strategy for treating autoimmune diseases. Cathepsin S (CTSS) is a cysteine protease implicated in this pathology. Researchers have developed 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids as inhibitors of CTSS. nih.gov By modifying the structure, a derivative with an ethoxy group (compound 33 ) was found to have the highest activity against CTSS while maintaining good selectivity over the related enzyme Cathepsin K (CTSK). nih.gov

Table 2: Anti-autoimmune Activity of 1H-Imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (CTSK IC₅₀ in nM) | Source(s) |

| Compound 33 (ethoxy derivative) | CTSS | 25 | 8310 | nih.gov |

Structure Activity Relationship Sar Studies of O 1h Imidazo 4,5 C Pyridin 2 Ylphenol Derivatives

Impact of Substituent Effects on Biological Potency

The introduction of various substituents onto the core structure of 2-phenyl-imidazo[4,5-c]pyridine derivatives has a profound effect on their biological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities.

Research into antiproliferative agents has shown that the nature and position of substituents on the 2-phenyl ring are critical. For the closely related imidazo[4,5-b]pyridine series, a hydroxyl group at the para-position of the 2-phenyl ring was found to significantly enhance antiproliferative activity against several cancer cell lines. nih.gov For instance, a 4-hydroxyphenyl substituted derivative demonstrated strong inhibition of Capan-1, HL-60, and Z-132 cell lines with IC₅₀ values between 1.50 and 1.87 μM. nih.gov In contrast, methoxy-substituted derivatives generally showed lower antiproliferative activity. nih.gov

In the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in cancer therapy, derivatives of imidazo[4,5-c]pyridine have been extensively studied. One study on imidazo[4,5-c]pyridine-7-carboxamides identified a potent PARP-1 inhibitor, which displayed strong enzymatic inhibition with an IC₅₀ of 8.6 nM. nih.gov The presence of the carboxamide group at the 7-position of the pyridine (B92270) ring is a key feature for this high potency. nih.gov Another study noted that an N-hydroxycarboximidamide group on the phenyl ring led to high cytotoxic activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.082 µM), whereas alkylation of this group significantly reduced the activity. mdpi.com

For antimicrobial applications, substitutions on the 2-phenyl ring also play a directing role. The presence of nitro and/or hydroxyl groups on the phenyl ring can increase activity against various bacteria and fungi. mdpi.com In a series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives, compounds bearing a 4-chlorobenzyl group on the imidazole (B134444) nitrogen showed promising antimicrobial activity, with MIC values as low as 4-8 µg/mL against Staphylococcus aureus and Candida species. nih.gov

The table below summarizes the impact of various substituents on the biological potency of imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine derivatives.

| Compound Series | Substituent(s) | Biological Activity | Potency (IC₅₀/MIC) |

| 2,6-Disubstituted Imidazo[4,5-b]pyridines nih.gov | 2-(4-hydroxyphenyl) | Antiproliferative (Capan-1) | 1.87 µM |

| 2,6-Disubstituted Imidazo[4,5-b]pyridines nih.gov | 2-(4-methoxyphenyl) | Antiproliferative (Capan-1) | > 10 µM |

| Imidazo[4,5-c]pyridine Derivatives mdpi.com | N-hydroxycarboximidamide on phenyl | Cytotoxic (MCF-7) | 0.082 µM |

| Imidazo[4,5-c]pyridine-7-carboxamides nih.gov | 2-(1-propylpiperidin-4-yl) | PARP-1 Inhibition | 8.6 nM |

| 2-(substituted-phenyl)imidazo[4,5-c]pyridines nih.gov | 4-chlorophenyl at C2, 4-chlorobenzyl at N5 | Antifungal (C. albicans) | 4 µg/mL |

| Amidino-substituted Imidazo[4,5-b]pyridines nih.govnih.gov | 6-bromo, 2-(4-(2-imidazolinyl)phenyl) | Antiproliferative (SW620) | 0.7 µM |

Influence of Phenol (B47542) Ring Modifications on Activity

The phenolic hydroxyl group of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is a key feature for biological interactions, often acting as a hydrogen bond donor or acceptor. Modifications to this phenol ring, including the position and nature of other substituents, can significantly alter the compound's efficacy.

Studies on related imidazopyridine scaffolds have consistently highlighted the importance of a hydroxyl group on the 2-phenyl ring for enhanced biological activity. In a series of 2,6-disubstituted imidazo[4,5-b]pyridines, derivatives with a hydroxyl group at the para-position of the phenyl ring consistently demonstrated pronounced antiproliferative activity against a majority of tested cancer cell lines, with IC₅₀ values ranging from 1.45 to 4.25 μM. nih.gov This suggests that the presence and position of the hydroxyl group are critical for cytotoxic effects.

The electronic properties of the phenol ring, influenced by other substituents, also affect activity. Research on antimicrobial agents has shown that the presence of electron-withdrawing groups like a nitro group, in addition to the hydroxyl group on the phenyl ring, can direct and sometimes enhance the molecule's activity against bacteria and fungi. mdpi.com This indicates that a combination of substituents on the phenol ring can fine-tune the biological action.

The acidity (pKa) of the phenolic proton is another factor that can be modulated by substituents, which in turn can affect how the molecule interacts with biological targets. Although direct studies on the this compound are limited, research on the photophysics of the related 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine has explored its prototropic reactions, indicating that the electronic environment of the phenol ring is sensitive to substitution and influences its interaction potential. researchgate.net

The following table illustrates the effect of modifications on or including a phenol ring on antiproliferative activity.

| Base Scaffold | Phenol Ring Substitution | Cell Line | Antiproliferative Activity (IC₅₀) |

| 2,6-Diphenyl-Imidazo[4,5-b]pyridine nih.gov | p-hydroxyl | Capan-1 | 1.87 µM |

| 2,6-Diphenyl-Imidazo[4,5-b]pyridine nih.gov | p-hydroxyl | HL-60 | 1.50 µM |

| 2,6-Diphenyl-Imidazo[4,5-b]pyridine nih.gov | p-hydroxyl | HCT 116 | 4.25 µM |

| 2,6-Diphenyl-Imidazo[4,5-b]pyridine nih.gov | Unsubstituted Phenyl | Capan-1 | > 10 µM |

Role of Imidazo[4,5-c]pyridine Core Modifications

Modifications to the bicyclic imidazo[4,5-c]pyridine core itself are a fundamental strategy for modulating biological activity. These changes can involve substitutions on the pyridine or imidazole rings or more profound alterations to the heterocyclic system.

In the development of Src family kinase inhibitors for glioblastoma, a key design strategy involved altering the core scaffold. nih.gov Researchers replaced the pyrazolo[3,4-d]pyrimidine core of a known inhibitor with a novel imidazo[4,5-c]pyridin-2-one scaffold. nih.gov This bioisosteric replacement of the core heterocycle was a critical step in generating a new class of inhibitors. Further modifications, such as introducing various polar and nonpolar groups at the N1 position of the imidazolone (B8795221) ring, were explored to optimize interactions within the target's binding pocket. nih.gov